
1-Methyl-3-methylidenecyclobutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-methylidenecyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C6H11N·HCl. It is a derivative of cyclobutane, featuring a methyl group and a methylene group attached to the cyclobutane ring, along with an amine group. This compound is often used in various scientific research applications due to its unique structural properties and reactivity.
Métodos De Preparación
The synthesis of 1-Methyl-3-methylidenecyclobutan-1-amine hydrochloride can be achieved through several methods:
Reductive Amination: This method involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent.
Gabriel Synthesis: This method involves the alkylation of phthalimide with an alkyl halide, followed by hydrolysis to yield the primary amine.
Industrial production methods typically involve large-scale synthesis using similar routes but optimized for higher yields and purity.
Análisis De Reacciones Químicas
1-Methyl-3-methylidenecyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-3-methylidenecyclobutan-1-amine hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-methylidenecyclobutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function . The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Methyl-3-methylidenecyclobutan-1-amine hydrochloride can be compared with other similar compounds, such as:
Cyclobutylamine: A simpler amine derivative of cyclobutane, lacking the methyl and methylene groups.
3-Methylidenecyclobutan-1-amine: Similar structure but without the methyl group on the nitrogen atom.
N-Methylcyclobutylamine: Contains a methyl group on the nitrogen but lacks the methylene group on the cyclobutane ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C6H12ClN |
|---|---|
Peso molecular |
133.62 g/mol |
Nombre IUPAC |
1-methyl-3-methylidenecyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-5-3-6(2,7)4-5;/h1,3-4,7H2,2H3;1H |
Clave InChI |
SYPHLNQGDJSLHF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=C)C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


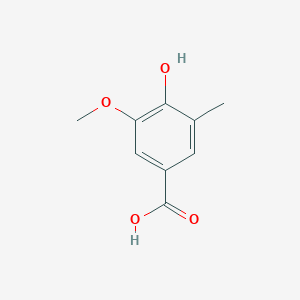
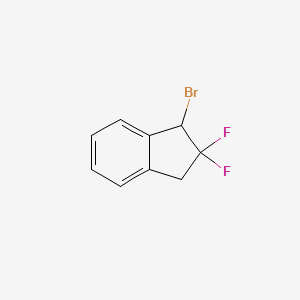


![tert-butyl N-{[1-(azidomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate](/img/structure/B13464544.png)
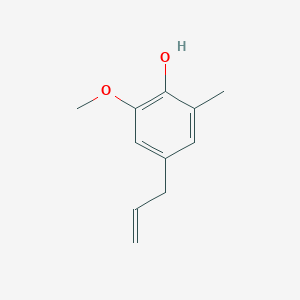
![Potassium dibenzo[b,d]furan-4-yltrifluoroborate](/img/structure/B13464549.png)

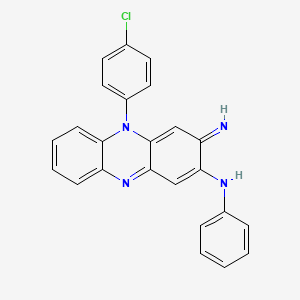
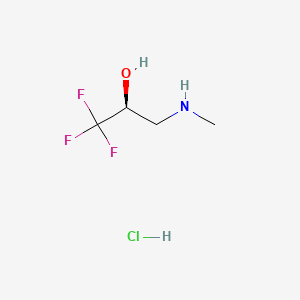
![1-(Bromomethyl)-3,8-dioxabicyclo[3.2.1]octane](/img/structure/B13464582.png)

![[5-(1,3-dioxaindan-5-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B13464593.png)

